trans-2-Hexene
Description
trans-2-Hexene (C₆H₁₂) is a six-carbon alkene characterized by a double bond at the second carbon, with substituents on opposite sides (trans configuration). Its molecular weight is 84.16 g/mol, and it exhibits a boiling point of 67.9°C and a melting point of −98.5°C . The compound is less dense (0.669 g/mL at 25°C) than its cis isomer due to reduced steric hindrance, which also enhances its thermodynamic stability . Industrially, this compound is synthesized via stereoselective methods such as the Birch reduction of 2-hexyne using Li/NH₃, where the trans product dominates due to minimized substituent repulsion .
Structure
3D Structure
Properties
IUPAC Name |
(E)-hex-2-ene | |
|---|---|---|
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InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+ | |
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InChI Key |
RYPKRALMXUUNKS-HWKANZROSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC | |
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Isomeric SMILES |
CCC/C=C/C | |
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Molecular Formula |
C6H12 | |
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DSSTOX Substance ID |
DTXSID90881224 | |
| Record name | (2E)-2-Hexene | |
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Molecular Weight |
84.16 g/mol | |
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Physical Description |
Gas or Vapor, Liquid; [IUCLID], Clear colorless liquid; [MSDSonline], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Hexene | |
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| Record name | Hexene | |
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| Record name | 2-Hexene | |
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| Record name | trans-2-Hexene | |
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Boiling Point |
Boiling point: 67.9 °C /2-Hexene (E)/; 68.8 °C /2-Hexene (Z)/; 67.1 °C /3-Hexene (E)/; 66.4 °C /3-Hexene (Z)/ | |
| Record name | HEXENE | |
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Density |
Density: 0.6869 g/cu cm @ 20 °C /2-Hexene (E)/; 0.6772 g/cu cm @ 20 °C /2-Hexene (Z)/; 0.6796 g/cu cm @ 20 °C /3-Hexene (Z)/ | |
| Record name | HEXENE | |
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Vapor Pressure |
173.0 [mmHg], 150.0 [mmHg], 155.0 [mmHg], Vapor pressure= 173 mm Hg @ 25 °C | |
| Record name | Hexene | |
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| Record name | 2-Hexene | |
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| Record name | trans-2-Hexene | |
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CAS No. |
4050-45-7, 592-43-8, 25264-93-1 | |
| Record name | trans-2-Hexene | |
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| Record name | 2-Hexene | |
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| Record name | 2-Hexene, (2E)- | |
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| Record name | Hexene | |
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| Record name | trans-2-Hexene | |
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| Record name | Hexene | |
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| Record name | 2-Hexene | |
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| Record name | (2E)-2-Hexene | |
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| Record name | Hex-2-ene | |
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| Record name | trans-hex-2-ene | |
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| Record name | Hexene | |
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| Record name | 2-HEXENE, (2E)- | |
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| Record name | HEXENE | |
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Melting Point |
Melting point: -133 °C /2-Hexene (E)/; -141.1 °C /2-Hexene (Z)/; -115.4 °C /3-Hexene (E)/; -137.8 °C /3-Hexene (Z)/ | |
| Record name | HEXENE | |
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Preparation Methods
Reaction Conditions and Catalysts
-
Base : Potassium hydroxide (KOH) or sodium ethoxide (NaOEt) in ethanol.
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Temperature : 60–80°C under reflux.
-
Solvent : Ethanol or water-alcohol mixtures.
The stereochemical outcome depends on the reaction mechanism. A concerted E2 mechanism favors the trans-configuration due to anti-periplanar geometry, while E1 mechanisms may produce mixtures. Using a bulky base like tert-butoxide enhances selectivity for the trans-isomer by reducing steric hindrance during proton abstraction.
Yield Optimization
-
Halide Structure : Secondary halides (e.g., 2-bromohexane) exhibit higher reactivity than tertiary analogs due to reduced steric hindrance.
-
Base Strength : Stronger bases (e.g., NaOEt) accelerate elimination over competing substitution reactions.
-
Solvent Polarity : Polar aprotic solvents (e.g., DMSO) favor E2 pathways, improving trans-selectivity.
Typical yields range from 60% to 75%, with purity dependent on distillation techniques.
Isomerization of 1-Hexene
Catalytic isomerization redistributes double-bond positions in alkenes. Starting with 1-hexene, this method repositions the double bond to the 2-position while achieving trans-configuration through thermodynamic control.
Catalysts and Mechanisms
-
Heterogeneous Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) facilitate acid-catalyzed hydride shifts.
-
Homogeneous Catalysts : Ziegler-Natta systems (e.g., TiCl₄/AlEt₃) enable π-allyl intermediate formation.
The reaction proceeds via a carbocation intermediate, where hydride shifts stabilize the more thermodynamically favorable this compound. Elevated temperatures (120–150°C) and inert atmospheres (N₂ or Ar) prevent side reactions like polymerization.
Industrial Scalability
-
Continuous Flow Systems : Fixed-bed reactors with Pd/C catalysts achieve >90% conversion rates.
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Selectivity Control : Modifying catalyst acidity (e.g., SiO₂-supported H₃PO₄) suppresses over-isomerization to internal alkenes.
Partial Hydrogenation of 2-Hexyne
Selective hydrogenation of alkynes to trans-alkenes is achieved using poisoned catalysts. The Lindlar catalyst (Pd/BaSO₄ quinoline) ensures syn-addition of hydrogen, yielding the trans-alkene via anti-addition steric effects.
Reaction Parameters
-
Pressure : 1–3 atm H₂.
-
Solvent : Ethyl acetate or hexane.
-
Temperature : 25–40°C.
The quinoline inhibitor blocks over-hydrogenation to hexane, while the barium sulfate support disperses palladium particles for uniform activity. This method delivers this compound in >95% purity with yields exceeding 85%.
Comparative Analysis of Hydrogenation Catalysts
| Catalyst | Selectivity (trans:cis) | Yield (%) | Byproducts |
|---|---|---|---|
| Lindlar (Pd/BaSO₄) | 98:2 | 88 | Trace hexane |
| Nickel Boride | 85:15 | 72 | 1-Hexene, hexane |
| Copper Chromite | 90:10 | 68 | Internal alkenes |
Olefin Metathesis
Olefin metathesis redistributes alkylidene fragments between alkenes. Using a Grubbs catalyst, ethylene can couple with 2-pentene to form this compound via cross-metathesis.
Reaction Scheme
Advantages and Limitations
-
Catalyst Efficiency : Second-generation Grubbs catalysts (e.g., RuCl₂(IMes)(PCy₃)) enable room-temperature reactions.
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Byproduct Management : Ethylene byproduct is easily removed via gas purge.
-
Cost : High catalyst loadings (1–5 mol%) limit industrial adoption.
Biocatalytic Synthesis
Emerging enzymatic routes use fatty acid desaturases or lipoxygenases to introduce double bonds into hexane derivatives. For example, Pseudomonas fluorescens lipoxygenase oxidizes 1-hexene to 2-hydroperoxyhexane, which decomposes to this compound under mild acidic conditions.
Bioprocess Optimization
-
pH : 6.5–7.5 for enzyme stability.
-
Cofactors : NADH or FADH₂ regeneration systems sustain catalytic cycles.
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Yield : 40–50% in batch reactors, with potential for improvement via immobilized enzymes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Hexene can undergo oxidation reactions to form epoxides or diols. For example, the reaction with meta-chloroperoxybenzoic acid (MCPBA) in a nonaqueous solvent produces an epoxide.
Hydrogenation: The compound can be hydrogenated to form hexane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Halogenation: this compound reacts with halogens like bromine or chlorine to form dihalides. This reaction typically occurs at room temperature and results in the addition of halogen atoms across the double bond.
Common Reagents and Conditions:
Oxidation: MCPBA, osmium tetroxide, potassium permanganate.
Hydrogenation: Hydrogen gas, palladium on carbon, platinum.
Halogenation: Bromine, chlorine, in solvents like carbon tetrachloride or dichloromethane.
Major Products Formed:
Epoxides: Formed from oxidation reactions.
Hexane: Formed from hydrogenation.
Dihalides: Formed from halogenation.
Scientific Research Applications
Industrial Applications
1. Co-monomer in Polyethylene Production
Trans-2-hexene is widely used as a co-monomer in the production of linear low-density polyethylene (LLDPE). Its incorporation enhances the material's properties, such as flexibility, strength, and processability. The use of this compound allows for the tailoring of polymer characteristics to meet specific application requirements .
2. Synthesis of Organic Compounds
this compound serves as a precursor in organic synthesis. It can be transformed into various derivatives, including:
- Epoxides : Through epoxidation reactions, this compound can yield valuable epoxide intermediates used in pharmaceuticals and agrochemicals .
- Alcohols : The compound can also be converted into alcohols via hydroboration or other reduction processes .
Scientific Research Applications
1. Reaction Mechanisms and Kinetics
Research has utilized this compound to study reaction mechanisms, particularly in the context of stereoselectivity during epoxidation reactions. A study demonstrated that the activation energies for epoxidation reactions varied significantly between cis and trans isomers, highlighting the compound's role in understanding stereochemical outcomes .
2. Atmospheric Chemistry
this compound has been investigated for its role in atmospheric chemistry, particularly regarding its degradation products and their environmental impact. Studies have shown that it reacts with hydroxyl radicals to form secondary organic aerosols, which are crucial for understanding air quality and climate change .
Case Study 1: Epoxidation Mechanism
A computational study explored the epoxidation of this compound using TS-1 zeolite as a catalyst with hydrogen peroxide. The findings indicated that this compound required higher activation energy for epoxidation compared to its cis counterpart, which affects its reactivity in synthetic processes .
Case Study 2: Environmental Impact Assessment
Research examining the atmospheric degradation of this compound revealed its potential to form harmful nitrated compounds when subjected to oxidative conditions. This has implications for environmental health, particularly in urban areas where such compounds contribute to air pollution .
Mechanism of Action
The mechanism of action of trans-2-Hexene in chemical reactions involves the interaction of its carbon-carbon double bond with various reagents. For example, in epoxidation reactions, the double bond acts as a nucleophile, reacting with electrophilic oxygen from peroxycarboxylic acids to form an epoxide ring. The stereochemistry of the trans configuration influences the reaction pathway and the stability of intermediates.
Comparison with Similar Compounds
trans-2-Hexene vs. cis-2-Hexene
Key Findings :
This compound vs. 1-Hexene
Key Findings :
This compound vs. trans-3-Hexene
| Property | This compound | trans-3-Hexene |
|---|---|---|
| Boiling Point | 67.9°C | 67.1°C |
| Double Bond Position | Between C2 and C3 | Between C3 and C4 |
| Synthesis | Birch reduction of 2-hexyne | Isomerization of 1-hexene or 2-hexene |
Key Findings :
- The position of the double bond influences intermolecular interactions, with this compound having slightly higher boiling points than trans-3-hexene .
- Both isomers participate in radical-mediated isomerization, but this compound is more prevalent in catalytic applications due to optimized synthetic pathways .
Biological Activity
Antimicrobial Activity
Trans-2-hexene has demonstrated significant antimicrobial properties, particularly against fungi that cause post-harvest decay in fruits.
Effect on Geotrichum citri-aurantii
A study on the inhibitory mechanisms of trans-2-hexenal, a compound closely related to this compound, against Geotrichum citri-aurantii, the causative agent of sour rot in citrus fruits, revealed promising results :
- Trans-2-hexenal damaged the membrane integrity of G. citri-aurantii.
- It affected the cell wall components and cell membranes of the fungus.
- The compound caused shifts in various molecular bonds, including:
- O-H expansion of alcohols in carbohydrates
- N-H stretching of amino groups and amide groups
- C-H asymmetric stretching in methyl and acyl chains
These changes suggest that trans-2-hexenal, and by extension, this compound, may interfere with the fungal cell structure and metabolism.
Effect on Botrytis cinerea
Another study investigated the effects of trans-2-hexenal on post-harvest decay in strawberries caused by Botrytis cinerea :
- Strawberries treated with trans-2-hexenal showed increased survival rates compared to untreated controls.
- The optimal concentration for treatment was found to be 0.1-µmol (0.8 nmol/cm³) of trans-2-hexenal.
- Treated strawberries survived up to 5 days post-infection, while all control strawberries were infected after 3 days.
Metabolic Transformations
Interestingly, trans-2-hexenal treatment led to the production of other compounds in strawberries :
| Compound | Type |
|---|---|
| Hexyl acetate | Ester |
| cis-3-hexenyl acetate | Ester |
| trans-2-hexenyl acetate | Ester |
This suggests that this compound may undergo similar transformations when interacting with plant tissues, potentially contributing to its biological activity.
Molecular Mechanisms
The biological activity of this compound is likely related to its chemical structure and reactivity. As an alkene, it contains a carbon-carbon double bond, which is a region of high electron density. This makes it susceptible to various reactions, including:
- Epoxidation: this compound can undergo epoxidation, forming an oxacyclopropane ring. This epoxide can further react to form anti-vicinal diols.
- Oxidation: The compound can undergo OH-initiated oxidation, similar to other alkenes .
These reactions may contribute to the compound's ability to interact with and disrupt cellular components of microorganisms.
Gene Expression Effects
A transcriptome analysis of strawberries treated with trans-2-hexenal revealed changes in gene expression :
- 123 genes were up-regulated
- 67 genes were down-regulated
While the overall changes in expression were small, this suggests that this compound may also induce subtle changes in gene expression in treated organisms, potentially contributing to its biological effects.
Q & A
Basic Research Question: What are the optimal methods for synthesizing and characterizing trans-2-Hexene in laboratory settings?
Methodological Answer:
this compound (CAS 4050-45-7) can be synthesized via catalytic isomerization of 1-hexene using acid catalysts (e.g., H₂SO₄) or via dehydrohalogenation of 2-chlorohexane. Characterization requires gas chromatography-mass spectrometry (GC-MS) to confirm purity and isomer specificity, complemented by infrared (IR) spectroscopy to identify the C=C stretching vibration near 1650–1680 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for distinguishing trans-configuration through coupling constants (J ≈ 12–18 Hz for trans-alkenes) .
Basic Research Question: How can researchers differentiate this compound from its cis isomer in experimental workflows?
Methodological Answer:
The cis-trans isomers exhibit distinct physical and spectral properties:
- Boiling Point : this compound boils at 69°C, while cis-2-Hexene has a slightly higher boiling point due to dipole-dipole interactions .
- NMR Analysis : Trans isomers display larger vicinal coupling constants (J ≈ 15–18 Hz) compared to cis isomers (J ≈ 10–12 Hz) .
- Polarimetry : Cis isomers may show weak optical activity in chiral environments, whereas trans isomers are typically non-polarizable .
Advanced Research Question: How do contradictions in thermodynamic stability data for this compound arise, and how should they be resolved?
Methodological Answer:
Discrepancies in stability data (e.g., enthalpy of formation) often stem from experimental conditions (e.g., solvent effects, catalyst residues) or computational approximations. To resolve these:
Replicate Experiments : Compare results across multiple synthesis batches using standardized protocols.
Cross-Validate Methods : Use density functional theory (DFT) calculations to corroborate empirical data.
Analyze Contradictions : Apply qualitative frameworks (e.g., identifying principal contradictions in data trends) to isolate variables causing divergence .
Advanced Research Question: What are the environmental emission factors of this compound, and how can they be quantified in atmospheric studies?
Methodological Answer:
this compound is classified as a volatile organic compound (VOC) with emission factors documented in EPA AP-42 reports. Key steps for quantification include:
- Gas Chromatography-Flame Ionization Detection (GC-FID) : To measure airborne concentrations.
- Emission Modeling : Use the EPA’s SPECIATE database to estimate sector-specific emissions (e.g., industrial vs. natural sources).
- Uncertainty Analysis : Address variability in emission factors (e.g., ±30% for incomplete combustion processes) .
Basic Research Question: What safety protocols are essential for handling this compound in laboratory environments?
Methodological Answer:
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at ≤25°C to prevent polymerization.
- Ventilation : Use fume hoods to mitigate inhalation risks (TLV-TWA: 50 ppm).
- Spill Management : Neutralize with non-reactive adsorbents (e.g., vermiculite) and avoid ignition sources due to flammability (flash point: -23°C) .
Advanced Research Question: How can computational chemistry predict the reactivity of this compound in catalytic hydrogenation studies?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model adsorption geometries of this compound on metal catalysts (e.g., Pt, Pd).
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Experimental Validation : Compare simulated activation energies with experimental hydrogenation rates under controlled pressures (1–10 bar H₂) .
Advanced Research Question: What methodologies address data gaps in the spectral libraries of this compound derivatives?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Build custom spectral libraries for uncommon derivatives (e.g., epoxides, diols).
- Collaborative Databases : Contribute to platforms like NIST Chemistry WebBook to standardize reference data.
- Error Mitigation : Use bootstrapping algorithms to quantify uncertainties in peak assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
